molecular formula C16H13F2N5O2 B2588601 N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1798622-37-3

N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2588601
CAS No.: 1798622-37-3
M. Wt: 345.31
InChI Key: PWWHSHOLJRASSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic small molecule chemical compound intended for research and development purposes. This substance features a 1,2,4-triazolone core structure, a motif present in compounds with various biological activities . The molecular architecture incorporates a 2,5-difluorophenyl group and a pyridinyl moiety, which are often utilized in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of drug candidates . As a high-purity chemical, it serves as a valuable building block or intermediate for researchers in organic synthesis and medicinal chemistry exploring novel molecules. It is also suitable for use as an analytical reference standard in method development and quality control workflows. The specific mechanism of action and full spectrum of biological activity for this compound are areas of active investigation and are not yet fully characterized. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O2/c1-22-15(12-4-2-3-7-19-12)21-23(16(22)25)9-14(24)20-13-8-10(17)5-6-11(13)18/h2-8H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWHSHOLJRASSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on available literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H13F2N5O2
  • Molecular Weight : 345.31 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that triazole derivatives like this compound exhibit notable antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against resistant strains of bacteria and fungi. Specifically, derivatives with pyridine moieties have shown enhanced activity against Gram-positive bacteria and certain fungal pathogens.

Compound Activity Target Pathogen
Triazole DerivativeAntibacterialMethicillin-resistant Staphylococcus aureus
Triazole DerivativeAntifungalCandida auris

Anticancer Potential

The compound's structure suggests potential anticancer activity through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibitors of DHFR are known to exhibit antitumor effects by disrupting the folate metabolic pathway essential for rapidly dividing cancer cells. The presence of a pyridine ring in the structure may enhance its affinity for DHFR.

Case Studies and Research Findings

  • In vitro Studies : In a study involving A549 lung cancer cells and Caco-2 colon cancer cells, triazole derivatives demonstrated significant cytotoxicity. The compounds inhibited cell proliferation in a dose-dependent manner, suggesting their potential as anticancer agents.
  • Structure-Aactivity Relationship (SAR) : Investigations into the SAR of triazole derivatives revealed that modifications to the phenyl and pyridine rings can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups enhanced antimicrobial efficacy.
  • Mechanism of Action : The proposed mechanism involves the disruption of nucleic acid synthesis through DHFR inhibition. This leads to reduced availability of tetrahydrofolate, impairing DNA replication and repair processes in cancer cells.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of triazole compounds exhibit potent antifungal properties. Specifically, compounds similar to N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide have been evaluated for their effectiveness against fungal strains such as Candida, Geotrichum, and Rhodotorula . These studies suggest that the incorporation of the triazole moiety enhances the antifungal activity due to its ability to inhibit ergosterol synthesis in fungal cell membranes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study involving the National Cancer Institute's NCI-60 panel revealed that certain triazole derivatives exhibited moderate cytostatic activity across various cancer cell lines, including breast and lung cancer . The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation.

Anti-inflammatory Effects

Triazole derivatives are known for their anti-inflammatory properties. Compounds structurally related to this compound have shown promise in reducing inflammation through the modulation of cytokine production and inhibition of inflammatory pathways . This application is particularly relevant in treating chronic inflammatory diseases.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that allow for the modification of various functional groups to enhance biological activity. Understanding the structure–activity relationship (SAR) is crucial for optimizing its pharmacological properties. Researchers have synthesized several analogs to assess how changes in structure affect potency and selectivity against different biological targets .

Potential Use in Neurological Disorders

Emerging studies suggest that triazole compounds may play a role in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems . The specific effects of this compound on neuroprotection and cognitive function are areas of ongoing research.

Summary Table: Applications of this compound

ApplicationDescriptionReferences
AntifungalEffective against various fungal strains by inhibiting ergosterol synthesis
AnticancerModerate cytostatic activity observed in several cancer cell lines
Anti-inflammatoryModulates cytokine production; potential treatment for chronic inflammation
Synthesis & SARMulti-step synthesis allows for structural modifications to enhance biological activity
NeurologicalPotential effects on neurotransmitter systems; ongoing research into neuroprotection

Comparison with Similar Compounds

Key Observations:

Substituent Position on Phenyl Ring: The 2,5-difluorophenyl group in the target compound vs. 2,6-difluorophenyl in flumetsulam alters steric and electronic profiles. Fluorine’s electron-withdrawing effects influence the aryl ring’s reactivity and interactions with hydrophobic pockets in enzymes.

Heterocyclic Core: The target compound’s 4,5-dihydrotriazole (partially saturated) vs. Partial saturation may improve solubility but reduce metabolic stability . The pyridine ring in the target compound introduces a basic nitrogen, enabling pH-dependent solubility and hydrogen bonding, unlike flumetsulam’s sulfonamide group, which is more polar and acidic .

Linker Group :

  • The acetamide linker in the target compound and oxadixyl provides flexibility, whereas flumetsulam’s sulfonamide linker offers rigidity and stronger hydrogen-bonding capacity.

QSPR/QSAR Considerations ()

Molecular descriptors derived from structure-property relationships highlight critical differences:

Descriptor Target Compound Flumetsulam Oxadixyl
Molecular Weight 373.33 g/mol 333.30 g/mol 277.32 g/mol
LogP (estimated) ~2.1 (moderate lipophilicity) ~1.8 (lower lipophilicity) ~1.5 (higher polarity)
Hydrogen Bond Acceptors 7 7 5
Hydrogen Bond Donors 2 3 1
  • Lipophilicity : The target compound’s higher logP suggests better membrane permeability than oxadixyl but comparable to flumetsulam.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing acetamide derivatives with pyridyl-triazole scaffolds?

  • Methodological Answer : A typical approach involves coupling a pyridyl-triazole precursor with a substituted acetamide moiety. For example, chloroacetylation of intermediates (e.g., pyridin-2-yl triazolones) followed by nucleophilic substitution with amines like 2,5-difluoroaniline. Solvent systems such as DMF with potassium carbonate as a base are often used to facilitate the reaction, monitored by TLC for completion .
  • Key Steps :

  • Activation of the triazole core with chloroacetyl chloride.
  • Amide bond formation under mild basic conditions.
  • Purification via recrystallization or column chromatography.

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodological Answer :

  • 1H NMR : Peaks for aromatic protons (δ 7.42–7.58 ppm), NH groups (δ 10.10–13.30 ppm), and methyl/methylene groups (δ 2.0–4.0 ppm) are analyzed for integration and splitting patterns .
  • X-ray Crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) using Cu-Kα radiation. Structure refinement via SHELXL (R factor < 0.05) confirms bond lengths, angles, and tautomeric forms .
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]+ at m/z corresponding to the molecular formula).

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as tautomeric equilibria in the triazole ring?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries of possible tautomers (e.g., 4,5-dihydro-1H-1,2,4-triazol-5-one vs. imine forms) and compare their energy profiles. Use software like Gaussian with B3LYP/6-31G(d) basis sets.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from crystallographic data to identify dominant tautomers .
  • Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., NH signals) to assess tautomeric ratios in solution .

Q. What strategies optimize the synthesis of the pyridyl-triazole core to enhance yield and purity?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity in cyclocondensation steps .
  • Catalytic Systems : Employ Pd/Cu catalysts for Suzuki-Miyaura coupling to introduce pyridyl groups without side-product formation.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ionic liquids for solubility and reactivity trade-offs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.